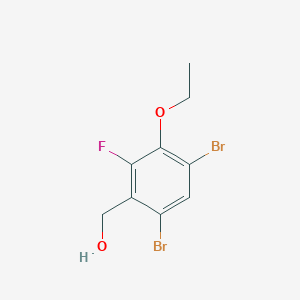

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol

Description

Contextualization within Substituted Arylmethanols and Halogenated Aromatic Compounds

Substituted arylmethanols are a broad class of compounds where a methanol (B129727) group is attached to an aromatic ring that bears other functional groups. These compounds are pivotal in organic synthesis, often serving as precursors to a wide array of more complex molecules. The presence of halogens, such as in halogenated aromatic compounds, further diversifies their chemical behavior.

Polyhalogenated aromatic systems, which contain multiple halogen atoms on an aromatic ring, are of considerable interest in various fields of chemistry. The number, type, and position of the halogens can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. These compounds are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. The presence of multiple halogens can create unique electronic environments and offer multiple sites for further chemical transformations.

The ethoxy group (-OCH2CH3) is an electron-donating group that can influence the reactivity of the aromatic ring, directing electrophilic substitution to specific positions. nih.govnih.gov Ethers are generally stable but can be cleaved under strong acidic conditions. beilstein-journals.org The methanol moiety (-CH2OH) is a versatile functional group. It can be oxidized to form aldehydes or carboxylic acids, or it can participate in esterification and etherification reactions. youtube.com In the context of arylmethanols, this group is a key site for synthetic modifications.

Prior Research Landscape for Structurally Related Compounds

To infer the potential characteristics of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol, it is essential to review the existing research on structurally similar molecules.

Fluorophenylmethanol derivatives have been a subject of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. Fluorine is highly electronegative and can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways. While specific studies on fluorophenylmethanol derivatives with the exact substitution pattern of the target compound are scarce, the broader class of fluorinated benzyl (B1604629) alcohols has been explored. For instance, compounds like (4-bromo-2,3,5,6-tetrafluorophenyl)methanol (B1282908) are known, highlighting the synthesis and use of polyhalogenated phenylmethanol structures.

Table 1: Comparison of Related Fluorophenylmethanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| (4-bromo-2,3,5,6-tetrafluorophenyl)methanol | C7H3BrF4O | 259.00 | Polyfluorinated, one bromine |

| 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | C9H8F4O2 | 224.15 | Polyfluorinated, ether linkage |

This table presents data for structurally related compounds to provide context for the properties of this compound.

The presence of two bromine atoms in this compound suggests that it shares characteristics with dibromophenylmethanol compounds. A known example is (2,5-Dibromophenyl)methanol, which has a molecular weight of 265.93 g/mol . The bromine atoms in such compounds are good leaving groups in various cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. This suggests that this compound could be a versatile substrate for creating more complex biaryl structures.

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are common motifs in natural products and pharmaceuticals. The ethoxy group in the target compound classifies it as an aryl alkyl ether. The synthesis of such ethers can be achieved through methods like the Williamson ether synthesis. The ether linkage is generally stable, but its presence can influence the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack at specific positions.

Rationale for Dedicated Academic Investigation of this compound

While specific research on this compound is not available, the rationale for its investigation can be inferred from general principles of organic chemistry and the study of similarly substituted aromatic compounds.

Unique Substitution Pattern and Synthetic Challenges

The synthesis of polysubstituted benzenes with a specific substitution pattern, such as that in this compound, presents a significant synthetic challenge. The directing effects of the existing substituents on the aromatic ring must be carefully considered during the introduction of each new group. The fluorine atom and the ethoxy group are ortho-, para-directing, while the bromine atoms are also ortho-, para-directing but deactivating. The hydroxymethyl group is weakly deactivating. The congested nature of the substitution pattern would also introduce steric hindrance, further complicating synthetic routes. A dedicated study would be necessary to develop an efficient and regioselective synthesis for this molecule.

Theoretical Interest in Electronic and Steric Effects of Substituents

The combination of electron-donating (ethoxy) and electron-withdrawing (bromo, fluoro) groups on the same aromatic ring, along with their specific placement, makes this compound a molecule of theoretical interest. A detailed investigation could provide valuable insights into the cumulative electronic effects on the reactivity of the benzene (B151609) ring and the benzylic alcohol. The steric bulk of the bromine and ethoxy groups would also influence the conformation of the molecule and the accessibility of the reactive sites, namely the hydroxyl group and the aromatic protons. Spectroscopic and computational studies would be invaluable in elucidating these intricate electronic and steric interactions.

Potential as a Versatile Synthetic Building Block in Advanced Organic Synthesis

Substituted phenylmethanols are important intermediates in organic synthesis, serving as precursors to a wide range of functional groups and more complex molecules. The presence of multiple reactive handles in this compound—the hydroxyl group, the aromatic ring which can undergo further substitution, and the carbon-bromine bonds which are amenable to cross-coupling reactions—suggests its potential as a versatile building block. This compound could, in theory, be utilized in the synthesis of novel pharmaceuticals, agrochemicals, or materials where a highly functionalized aromatic core is required. However, without any documented syntheses or reactivity studies, its practical application as a building block remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRICEVKYTVEKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)CO)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 3 Ethoxy 2 Fluorophenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. pharmacy180.comamazonaws.com For the target molecule, (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol, several key disconnections can be considered to devise logical synthetic pathways. The primary disconnections involve the carbon-oxygen bond of the methanol (B129727) group, the carbon-halogen bonds, and the ether linkage.

The most straightforward disconnection is the bond between the aromatic ring and the hydroxymethyl group (Ar-CH₂OH). This leads to several potential precursors, primarily a corresponding benzaldehyde (B42025) or benzoic acid derivative.

Reduction of a Carbonyl Group: A common and reliable method for introducing a benzyl (B1604629) alcohol moiety is the reduction of a corresponding benzaldehyde or benzoic acid (or its ester). This transformation can be achieved with a variety of reducing agents. The choice of reagent depends on the presence of other functional groups in the molecule.

| Precursor Functional Group | Common Reducing Agents | Transformation |

| Aldehyde (-CHO) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Ar-CHO → Ar-CH₂OH |

| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH₄), Borane (B79455) (BH₃) | Ar-COOH → Ar-CH₂OH |

| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | Ar-COOR → Ar-CH₂OH |

Oxidation of a Methyl Group: Alternatively, if a precursor with a methyl group in the desired position is available, it could be oxidized to the corresponding benzyl alcohol. encyclopedia.pub However, controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid can be challenging and may require specific reagents like bis(methanesulfonyl) peroxide. acs.org

The introduction of the two bromine atoms and one fluorine atom onto the aromatic ring is a critical aspect of the synthesis. The disconnection of the carbon-halogen bonds points towards electrophilic aromatic substitution (EAS) reactions. fiveable.me

Bromination: Electrophilic bromination of an activated benzene (B151609) ring typically proceeds readily using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The directing effects of the substituents already present on the ring will determine the position of bromination. The ethoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The hydroxymethyl precursor (e.g., -CHO or -COOH) is a deactivating, meta-director. The sequence of halogenation and functional group installation is therefore crucial.

Fluorination: Direct electrophilic fluorination of aromatic rings is often too reactive and difficult to control. uobabylon.edu.iqyoutube.com Therefore, aromatic fluorine atoms are typically introduced using alternative methods. A common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), derived from a corresponding aniline (B41778) precursor (Ar-NH₂).

Disconnecting the ethoxy group (C-O bond) leads back to a phenolic precursor. This suggests that the ethoxy group can be introduced via an etherification reaction. The Williamson ether synthesis is a widely used and effective method for this transformation. It involves the reaction of a phenoxide, generated by deprotonating a phenol (B47542) with a suitable base, with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

| Reaction | Reagents | Transformation |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Ethylating Agent (e.g., CH₃CH₂-I, CH₃CH₂-Br) | Ar-OH → Ar-OCH₂CH₃ |

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, both linear and convergent strategies can be proposed for the synthesis of this compound.

A linear synthesis involves the sequential modification of a single starting material through a series of reactions. askthenerd.com A plausible linear route could start from a commercially available substituted phenol, such as 2-fluoro-3-methoxyphenol (B1439087) or a related aniline.

One potential linear sequence is outlined below:

Starting Material Selection: A plausible starting material is 2-fluoro-3-hydroxybenzaldehyde.

Etherification: The phenolic hydroxyl group can be converted to an ethoxy group using the Williamson ether synthesis. Treatment with a base like potassium carbonate (K₂CO₃) followed by reaction with ethyl iodide (CH₃CH₂I) would yield 3-ethoxy-2-fluorobenzaldehyde.

Regioselective Bromination: The next step is the introduction of two bromine atoms. The ethoxy group is a powerful ortho-, para-director, while the fluorine is a weaker ortho-, para-director and the aldehyde is a meta-director. The combined directing effects would likely favor bromination at the C4 and C6 positions, which are para and ortho to the strong ethoxy director, respectively. This reaction would be carried out using Br₂ and a Lewis acid catalyst.

Reduction: The final step is the reduction of the aldehyde group to the primary alcohol. This can be achieved selectively using a mild reducing agent like sodium borohydride (NaBH₄) to afford the target molecule, this compound. A similar strategy has been employed in the synthesis of other polysubstituted aromatic compounds. google.com

Table 1: Proposed Linear Synthetic Route

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Williamson Ether Synthesis | 2-Fluoro-3-hydroxybenzaldehyde | K₂CO₃, CH₃CH₂I | 3-Ethoxy-2-fluorobenzaldehyde |

| 2 | Electrophilic Bromination | 3-Ethoxy-2-fluorobenzaldehyde | Br₂, FeBr₃ | 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (B6293053) |

| 3 | Aldehyde Reduction | 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde | NaBH₄, Methanol | This compound |

For this compound, a convergent strategy could involve the coupling of two key fragments.

Fragment A Synthesis: Preparation of a highly functionalized organometallic reagent, for example, a Grignard or organolithium reagent derived from 1,3-dibromo-2-ethoxy-4-fluorobenzene. This fragment would be synthesized in a separate linear sequence.

Fragment B: A simple electrophile that can be converted to a hydroxymethyl group, such as formaldehyde (B43269) or a protected equivalent.

The key coupling step would involve the reaction of the organometallic Fragment A with formaldehyde (Fragment B) to form the C-C bond and install the hydroxymethyl group after an aqueous workup.

Table 2: Proposed Convergent Synthetic Approach

| Stage | Description | Reaction Example |

| Fragment A Synthesis | Preparation of a brominated fluoroether, followed by metal-halogen exchange. | 1,2-Dibromo-3-ethoxy-4-fluorobenzene + n-BuLi |

| Fragment B | Use of a one-carbon electrophile. | Formaldehyde (HCHO) |

| Fragment Coupling | Nucleophilic addition of the organometallic fragment to the electrophile. | Aryllithium Fragment A + Formaldehyde → this compound (after workup) |

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Stoichiometry

The final step in the synthesis of this compound typically involves the reduction of a corresponding aldehyde or carboxylic acid precursor, such as 4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde. The efficiency and yield of this reduction are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of reducing agent, solvent, temperature, and the stoichiometric ratio of the reactants.

For the reduction of an aldehyde to a primary alcohol, mild reducing agents are generally preferred to avoid side reactions. Sodium borohydride (NaBH₄) is a common choice due to its selectivity and operational simplicity. The optimization process would involve systematically varying conditions to maximize the yield and purity of the final product.

Key Optimization Parameters:

Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol (B145695) are often used for NaBH₄ reductions as they can activate the borohydride reagent. However, the solubility of the substrate must also be considered. A co-solvent system, such as THF/methanol, might be employed to ensure all reactants remain in solution.

Temperature: These reductions are typically exothermic. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the reaction rate and then allowed to warm to room temperature to ensure completion. Running the reaction at elevated temperatures could lead to unwanted byproducts.

Stoichiometry: While the stoichiometric requirement is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, an excess of the reducing agent (typically 1.1 to 1.5 equivalents) is commonly used to drive the reaction to completion and account for any reaction with the solvent.

Catalyst: While not always necessary for borohydride reductions, the addition of a Lewis acid catalyst like cerium(III) chloride (the Luche reduction) can enhance the rate and selectivity, particularly if other reducible functional groups are present.

The following interactive table summarizes a hypothetical optimization study for the reduction of 4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde.

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ (1.1) | Methanol | 0 to 25 | 2 | 85 |

| 2 | NaBH₄ (1.1) | Ethanol | 0 to 25 | 2 | 82 |

| 3 | NaBH₄ (1.5) | Methanol | 0 to 25 | 1 | 92 |

| 4 | NaBH₄ (1.5) | Methanol | 25 | 1 | 88 |

| 5 | LiAlH₄ (1.1) | THF | 0 to 25 | 1 | 95 |

This table is illustrative, based on typical optimization results for similar chemical transformations.

Advanced Synthetic Transformations

The structural complexity of this compound lends itself to a variety of advanced synthetic transformations, both for its initial synthesis and for its subsequent use as a building block.

Regioselective Bromination and Fluorination Methods

The synthesis of the core structure requires the precise installation of halogen atoms on the aromatic ring. Starting from a precursor like 3-ethoxy-2-fluorophenol (B8032384), the directing effects of the substituents guide the regioselectivity of electrophilic aromatic substitution. The hydroxyl (or ethoxy) group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing.

In this case, the positions ortho and para to the powerful ethoxy group are targeted for bromination. The fluorine at position 2 and the ethoxy group at position 3 sterically hinder the 1-position. The position para to the ethoxy group (position 6) and one of the ortho positions (position 4) are the most electronically activated and accessible sites. Therefore, treatment with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent, would be expected to yield the desired 4,6-dibromo substitution pattern.

Reduction of Carboxylic Acid or Aldehyde Precursors to Methanol

The conversion of a carbonyl group (from a carboxylic acid or aldehyde) to the hydroxymethyl group is a fundamental transformation in the synthesis of this compound. The choice of reducing agent is dictated by the starting material.

From Aldehyde: As discussed in the optimization section, a 4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde precursor can be readily reduced to the target alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and is tolerant of many other functional groups, including the aryl halides present in the molecule.

From Carboxylic Acid: If the precursor is a benzoic acid derivative, such as 4,6-dibromo-3-ethoxy-2-fluorobenzoic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternatively, borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used and may offer different selectivity profiles.

| Precursor Functional Group | Suitable Reducing Agent(s) | Typical Solvent | Relative Reactivity |

| Aldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Very High |

| Carboxylic Acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | High |

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Modification

The two bromine atoms on the this compound scaffold serve as versatile handles for further molecular elaboration using palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.netlibretexts.org These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nobelprize.orglibretexts.org The general mechanism for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orggre.ac.uk This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgugr.es

In the context of this compound, either one or both bromine atoms could be selectively replaced by another aryl or heteroaryl group. The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst. mdpi.com

Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron species. researchgate.netmdpi.com

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene (B28343), or DME) and water is often used.

The following table illustrates potential Suzuki-Miyaura coupling reactions using this compound as the substrate.

| Coupling Partner (Boronic Acid) | Potential Product Structure |

| Phenylboronic acid | (4-Bromo-6-phenyl-3-ethoxy-2-fluorophenyl)methanol |

| 4-Methoxyphenylboronic acid | (4-Bromo-6-(4-methoxyphenyl)-3-ethoxy-2-fluorophenyl)methanol |

| Pyridine-3-boronic acid | (4-Bromo-6-(pyridin-3-yl)-3-ethoxy-2-fluorophenyl)methanol |

| 4-Fluorophenylboronic acid | (4-Bromo-6-(4-fluorophenyl)-3-ethoxy-2-fluorophenyl)methanol |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. libretexts.orgresearchgate.net This reaction has become a primary tool for synthesizing anilines and their derivatives.

The aryl bromide positions on this compound can be functionalized with a wide variety of primary or secondary amines. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium catalyst.

Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is typically required. researchgate.net

Base: A strong, non-nucleophilic base is necessary, with sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) being common choices. researchgate.netresearchgate.net

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally used.

The table below shows examples of amines that could be coupled to the this compound core.

| Amine Coupling Partner | Potential Product Structure |

| Aniline | (4-Bromo-3-ethoxy-2-fluoro-6-(phenylamino)phenyl)methanol |

| Morpholine | 4-((5-Bromo-2-ethoxy-3-fluoro-4-(hydroxymethyl)phenyl)morpholine |

| Pyrrolidine | (4-Bromo-3-ethoxy-2-fluoro-6-(pyrrolidin-1-yl)phenyl)methanol |

| Benzylamine | (4-Bromo-6-(benzylamino)-3-ethoxy-2-fluorophenyl)methanol |

Grignard or Organolithium Chemistry in Aryl-Methanol Formation

The formation of aryl-methanols can be efficiently achieved through the reaction of an organometallic reagent with a suitable carbonyl compound. Both Grignard reagents (organomagnesium halides) and organolithium reagents are highly effective for this transformation due to the nucleophilic character of the carbon atom bonded to the metal. libretexts.orgmasterorganicchemistry.comuoanbar.edu.iq

Grignard Reagents: Discovered by Victor Grignard, these reagents are typically prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). cerritos.eduleah4sci.com The resulting organomagnesium halide can then react with an aldehyde, such as formaldehyde, to produce a primary alcohol after an acidic workup. leah4sci.comorganic-chemistry.org For the synthesis of a substituted aryl-methanol like this compound, a plausible Grignard-based approach would involve the formation of a Grignard reagent from a corresponding aryl bromide, which is then reacted with formaldehyde.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles and strong bases. bluffton.eduwikipedia.orgtaylorandfrancis.com They are often prepared by the reaction of an alkyl or aryl halide with lithium metal. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com The reaction with a carbonyl compound, followed by protonation, yields the desired alcohol. uoanbar.edu.iqtaylorandfrancis.com

The choice between a Grignard or an organolithium reagent can depend on several factors, including the presence of other functional groups in the molecule and the desired reactivity. youtube.com Organolithium reagents, being more aggressive, might be less tolerant of certain functional groups. libretexts.org

Table 1: Comparison of Grignard and Organolithium Reagents for Aryl-Methanol Synthesis

| Feature | Grignard Reagents | Organolithium Reagents |

| Metal | Magnesium | Lithium |

| Reactivity | High | Very High |

| Basicity | Strong Base | Very Strong Base |

| Solvent | Ethereal (e.g., Diethyl ether, THF) | Hydrocarbon or Ethereal |

| Functional Group Tolerance | Moderate | Lower |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This includes the careful selection of solvents, the development of efficient and selective catalysts, and the optimization of reaction pathways to maximize atom economy.

Solvents are a major contributor to the environmental footprint of many chemical syntheses. Traditional solvents for Grignard and organolithium reactions, such as diethyl ether and THF, have associated safety and environmental concerns. rsc.orgpearson.combeyondbenign.org Green chemistry encourages the use of safer, more sustainable alternatives.

Recent research has explored the use of greener solvents for Grignard reactions. rsc.orgrsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown comparable or even superior performance to THF in some Grignard reactions. rsc.orgrsc.org It also offers advantages in terms of easier work-up due to its lower water miscibility. rsc.org Cyclopentyl methyl ether (CPME) is another promising alternative with a good safety profile. rsc.org The goal is to minimize the total volume of solvent used, which can be achieved through process optimization and the use of more concentrated reaction mixtures where feasible.

Table 2: Properties of Solvents Used in Organometallic Reactions

| Solvent | Source | Key Properties |

| Diethyl Ether | Petrochemical | Traditional solvent, highly volatile, forms peroxides. |

| Tetrahydrofuran (THF) | Petrochemical | Common solvent, water-miscible, can form peroxides. leah4sci.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Lower water miscibility, less prone to peroxide formation. rsc.orgrsc.org |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | High boiling point, stable to peroxide formation. rsc.org |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. While the formation of Grignard and organolithium reagents themselves is stoichiometric, catalytic methods are being developed for subsequent reactions. For instance, in the broader context of alcohol synthesis, significant research is dedicated to developing catalysts for the hydrogenation of CO2 to methanol, which represents a highly atom-economical and sustainable approach. bohrium.comnih.govmdpi.com

In the synthesis of complex aryl-methanols, catalyst development can focus on achieving high chemoselectivity, avoiding the need for protecting groups, which add steps and generate waste. For example, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of aryl(pyridinyl)methanol derivatives, demonstrating high efficiency and a broad substrate scope. rsc.orgrsc.org While not a direct Grignard-type reaction, this illustrates the power of catalysis in achieving selective C-C bond formation.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene (B1212753) protons of the methanol (B129727) and ethoxy groups, and the methyl protons of the ethoxy group.

The single aromatic proton is anticipated to appear as a singlet, influenced by the surrounding bromine and fluorine substituents. The benzylic methylene protons of the methanol group would likely present as a doublet due to coupling with the hydroxyl proton, though this coupling can sometimes be broadened or absent depending on the solvent and concentration. The methylene protons of the ethoxy group are expected to be a quartet due to coupling with the adjacent methyl protons, which in turn should appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | Ar-H |

| ~4.8 | d | 2H | -CH₂OH |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~2.5 | t | 1H | -OH |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. Chemical shifts are hypothetical and referenced to a standard internal solvent signal.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the aromatic carbons will be significantly influenced by the electronegative halogen and oxygen substituents. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the ¹³C NMR spectrum.

The spectrum would likely display six distinct signals for the aromatic carbons, one for the benzylic carbon of the methanol group, and two for the carbons of the ethoxy group. The carbons directly bonded to bromine and fluorine will exhibit characteristic shifts and coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 (d) | C-F |

| ~145 | C-OR |

| ~130 | C-Br |

| ~125 | C-H |

| ~120 | C-C |

| ~115 | C-Br |

| ~65 | -OCH₂CH₃ |

| ~60 | -CH₂OH |

| ~15 | -OCH₂CH₃ |

Note: '(d)' denotes a doublet due to C-F coupling. Chemical shifts are hypothetical.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom on a highly substituted benzene (B151609) ring. Furthermore, coupling to the nearby aromatic proton and potentially to the protons of the ethoxy and methanol groups through space could provide additional structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals for the aromatic C-H, the methanol -CH₂OH, and the ethoxy -OCH₂CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in establishing the connectivity of the substituents to the aromatic ring. For example, correlations between the aromatic proton and the surrounding substituted carbon atoms would confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could be used to confirm the spatial relationship between the methanol group protons and the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₉H₉Br₂FO₂), the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a clear indicator of a dibrominated compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]+ (for ⁷⁹Br⁷⁹Br) | 325.8953 |

| [M+2]+ (for ⁷⁹Br⁸¹Br) | 327.8933 |

| [M+4]+ (for ⁸¹Br⁸¹Br) | 329.8912 |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

The precise mass measurement from HRMS, combined with the isotopic pattern, would provide unambiguous confirmation of the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information for the structural confirmation of this compound by analyzing its fragmentation pattern. The presence of two bromine atoms is expected to produce a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio for fragments containing both bromine atoms. ulethbridge.cajove.com

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for benzyl (B1604629) alcohols is the loss of a hydroxyl radical (•OH) to form a stable benzyl cation. stackexchange.com Additionally, cleavage of the C-C bond between the aromatic ring and the methanol group can result in the loss of a •CH2OH radical. The ethoxy group may undergo fragmentation through the loss of an ethyl radical (•CH2CH3) or an ethylene (B1197577) molecule (CH2=CH2) via a McLafferty-type rearrangement if sterically feasible.

Further fragmentation would involve the sequential loss of the bromine atoms. The initial loss of a bromine radical (•Br) would be a significant fragmentation pathway for brominated aromatic compounds. nih.gov Subsequent loss of the second bromine atom would also be observed. The presence of a fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF).

A plausible fragmentation pathway is outlined below:

Initial Ionization: Formation of the molecular ion [M]+•.

Loss of Hydroxyl Radical: [M]+• → [M - OH]+

Loss of Hydroxymethyl Radical: [M]+• → [M - CH2OH]+

Loss of Ethyl Radical: [M]+• → [M - CH2CH3]+

Loss of Bromine Radical: [M]+• → [M - Br]+

Sequential Loss of Bromine: [M - Br]+ → [M - 2Br]+•

The analysis of the m/z values of these fragments would allow for the unambiguous confirmation of the structure of this compound.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (O-H, C-Br, C-F, C-O-C)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational frequencies of the key functional groups are predicted to fall within specific ranges in the IR spectrum. wikipedia.orglibretexts.orgvscht.cz

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orgscribd.com The C-H stretching vibrations of the aromatic ring are anticipated to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethoxy and methanol groups would be observed between 2850 and 3000 cm⁻¹. libretexts.orgvscht.cz

The C-O stretching vibrations are expected to produce strong absorption bands. The C-O stretch of the alcohol group will likely appear in the 1000-1260 cm⁻¹ range. The aryl ether C-O-C linkage of the ethoxy group will exhibit an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

The carbon-halogen bonds will also have characteristic absorption frequencies. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region. wisc.edu The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 500-690 cm⁻¹ range. libretexts.org

Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200-1275 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020-1075 | Medium |

| C-F | Stretching | 1000-1400 | Strong |

| C-Br | Stretching | 500-690 | Medium to Strong |

Conformational Insights from Vibrational Modes

The vibrational modes in the IR spectrum can also provide insights into the conformational preferences of this compound. The exact position and shape of the O-H stretching band can indicate the extent of intermolecular hydrogen bonding. In a concentrated sample, a broad band suggests significant hydrogen bonding, while in a dilute solution in a non-polar solvent, a sharper, higher frequency band may appear, corresponding to a "free" or non-hydrogen-bonded hydroxyl group.

The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic absorption patterns are expected in this fingerprint region, which can help to confirm the arrangement of the substituents. Rotational isomers (conformers) related to the orientation of the ethoxy and hydroxymethyl groups relative to the phenyl ring may also give rise to subtle differences in the vibrational spectra, although these may be difficult to resolve at room temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromatic Conjugation

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Benzene itself exhibits three absorption bands around 184, 204, and 256 nm, which are attributed to π → π* transitions. quimicaorganica.orgspcmc.ac.in The substituents on the benzene ring in the target molecule (two bromine atoms, a fluorine atom, an ethoxy group, and a hydroxymethyl group) will cause shifts in the positions and intensities of these bands.

The combined electronic effects of these substituents will result in a UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzene. The fine vibrational structure often seen in the spectrum of benzene is likely to be lost due to the presence of multiple substituents. spcmc.ac.in

Predicted UV-Vis Absorption for this compound

| Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 260 - 290 | Primary absorption band, shifted due to substitution. |

| π → π | 210 - 240 | Secondary absorption band, also shifted. |

Solvent Effects on Electronic Spectra

The electronic spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. tandfonline.comtandfonline.comwikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. libretexts.orgresearchgate.net This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. sciencepublishinggroup.com In the case of this compound, changing from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would likely result in a shift of the absorption maxima to longer wavelengths.

The ability of protic solvents to act as hydrogen bond donors can also influence the electronic spectra. Hydrogen bonding with the lone pairs of the oxygen atoms in the ethoxy and hydroxyl groups can alter the energy levels of the n and π orbitals, potentially leading to further shifts in the absorption bands. ijcce.ac.ir A systematic study of the UV-Vis spectrum in a series of solvents with varying polarities could provide valuable information about the electronic structure and solute-solvent interactions of this compound.

X-Ray Crystallography for Solid-State Structure Determination

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Further research or the publication of the crystal structure of "this compound" in a peer-reviewed scientific journal would be necessary to provide the detailed information requested.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of molecules with a high degree of accuracy. These calculations are performed to understand the fundamental aspects of the molecular structure and its electronic landscape.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached. scielo.br Methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. ekb.egopenaccesspub.org

Conformational analysis is particularly important for this molecule due to the rotatable bonds in the ethoxy and methanol (B129727) substituents. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be generated. This surface reveals the various stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. scielo.br

Illustrative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | ~1.39 | ~120 | ~0 |

| C-F | ~1.35 | - | - |

| C-Br | ~1.90 | - | - |

| C-O (ethoxy) | ~1.37 | - | - |

| O-C (ethoxy) | ~1.43 | - | - |

| C-O (methanol) | ~1.43 | - | - |

| C-C-O (ethoxy) | - | ~125 | - |

| C-C-Br | - | ~120 | - |

| C-O-C (ethoxy) | - | ~118 | - |

| C-C-O-C | - | - | Variable |

| C-C-C-O (methanol) | - | - | Variable |

Note: This table presents typical bond lengths and angles for similar organic molecules and is for illustrative purposes only. Actual values for this compound would be determined through specific calculations.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding chemical reactivity. openaccesspub.org It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. openaccesspub.org For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and the aromatic ring, with positive potential near the hydrogen atoms of the methanol and ethoxy groups.

Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example energy values. The actual energies would be calculated using quantum chemical software.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. openaccesspub.org These calculations determine the normal modes of vibration and their corresponding frequencies. By comparing the calculated spectrum with experimentally obtained spectra, the vibrational modes can be assigned to specific functional groups and types of atomic motion (e.g., stretching, bending, torsion). researchgate.net This analysis is crucial for confirming the molecular structure and understanding its dynamic behavior. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the methanol group, C-H stretches of the aromatic ring and ethoxy group, C-O stretches, and C-Br and C-F stretches.

Chemical Reactivity and Selectivity Predictions

Computational methods can also predict the reactivity of a molecule and the likely sites for chemical reactions.

Fukui function analysis is a powerful tool within the framework of DFT for identifying the most reactive sites in a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. researchgate.net By analyzing the condensed Fukui functions for each atom, one can predict the sites most susceptible to electrophilic, nucleophilic, and radical attack. researchgate.net

f+(r): Indicates the propensity of a site for nucleophilic attack.

f-(r): Indicates the propensity of a site for electrophilic attack.

f0(r): Indicates the propensity of a site for radical attack.

For this compound, this analysis would pinpoint which of the carbon atoms in the aromatic ring are most likely to undergo electrophilic substitution, and which atoms are the preferred targets for nucleophiles. researchgate.net This information is invaluable for designing synthetic routes and understanding reaction mechanisms.

Table of Compound Names

| Compound Name |

|---|

Investigation of Proton Transfer Mechanisms and Tautomerism

Proton transfer is a fundamental chemical process that can influence the structure, reactivity, and function of a molecule. In certain molecules, proton transfer can lead to the formation of tautomers, which are isomers that differ only in the position of a proton and a double bond. The interconversion between tautomers is a dynamic equilibrium that can be studied using computational methods. nih.gov

For instance, a study on the related compound (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol investigated the tautomeric equilibrium between its phenol-imine and keto-amine forms. researchgate.net Using Density Functional Theory (DFT) calculations, researchers were able to analyze the molecular geometry and the energetic stability of the different tautomers. researchgate.net Such computational approaches can elucidate the intramolecular hydrogen bonding and the potential energy surface for the proton transfer reaction. researchgate.net These methods are crucial for understanding which tautomeric form is more stable and the energy barrier for their interconversion. researchgate.net

Although "this compound" does not possess the imine group present in the aforementioned example, the principles of computational investigation remain applicable. Theoretical studies could explore intermolecular proton transfer mechanisms, for example, in dimers or solvated clusters of the molecule.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry provides powerful tools to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. nih.govresearchgate.net

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizabilities describe the non-linear responses. Large hyperpolarizability values are indicative of a strong NLO response. researchgate.net

Quantum chemical calculations, such as those based on DFT, can be employed to compute these properties. researchgate.net For a given molecule, these calculations can provide values for the static and frequency-dependent polarizabilities and hyperpolarizabilities. While no specific data exists for "this compound," the table below illustrates the kind of data that would be generated from such a computational study.

Table 1: Hypothetical NLO Properties of this compound

| Property | Symbol | Hypothetical Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | Value |

| Mean Polarizability | <α> | Value |

| First Hyperpolarizability | β_tot | Value |

| Second Hyperpolarizability | <γ> | Value |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

The calculated NLO properties can suggest the potential of a compound for use in advanced materials. nih.gov Molecules with large first hyperpolarizability (β) are candidates for second-harmonic generation (SHG), a process that converts light of one frequency to light of twice that frequency. Compounds with significant second hyperpolarizability (γ) could be useful for third-harmonic generation and other third-order NLO processes. nih.gov

The electronic structure of a molecule, particularly the presence of donor and acceptor groups connected by a π-conjugated system, can enhance NLO properties. nih.gov In the case of "this compound," the aromatic ring and the various substituents (bromo, ethoxy, fluoro, and methanol groups) would all influence the electron distribution and, consequently, its potential NLO response. Computational studies could systematically modify these substituent groups to understand structure-property relationships and to design molecules with optimized NLO characteristics for specific applications in areas like optical switching and data storage. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions at the Primary Alcohol Moiety

The primary alcohol group is a key site for derivatization, allowing for oxidation to carbonyl compounds, formation of esters and ethers, and conversion to benzylic halides.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a range of modern and classical oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state.

Mild oxidizing agents are expected to convert the alcohol to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (B6293053). Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reactions are typically carried out in anhydrous chlorinated solvents such as dichloromethane (DCM) at or below room temperature to prevent overoxidation. Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) followed by a hindered base like triethylamine, is another effective method for this conversion.

Stronger oxidizing agents will facilitate the oxidation of the primary alcohol directly to the carboxylic acid, 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid. Reagents such as potassium permanganate (KMnO₄) in a basic aqueous solution, Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone), or ruthenium tetroxide (RuO₄) are commonly employed for this purpose.

| Starting Material | Product | Reagent(s) | Expected Outcome |

| This compound | 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde | PCC, PDC, DMP, Swern Oxidation | Selective oxidation to the aldehyde. |

| This compound | 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid | KMnO₄, Jones Reagent, RuO₄ | Complete oxidation to the carboxylic acid. |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be used, although the equilibrium nature of this reaction may require removal of water to drive it to completion. More efficient methods include reaction with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Etherification can be achieved through various methods. The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a common approach for forming ethers. Alternatively, under acidic conditions, reaction with another alcohol can lead to the formation of a symmetrical or unsymmetrical ether, though this method can be less specific.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Esterification | Acyl chloride/anhydride, base | Ester |

| Etherification (Williamson) | Base (e.g., NaH), alkyl halide | Ether |

| Etherification (Acid-catalyzed) | Alcohol, acid catalyst | Ether |

Formation of Halogenated Benzyl (B1604629) Derivatives (e.g., Chlorination to Benzyl Chloride)

The benzylic alcohol can be converted to the corresponding benzyl chloride, (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methyl chloride, a valuable intermediate for nucleophilic substitution reactions. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed in the presence of a small amount of a base like pyridine. These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. The resulting benzyl chloride is more reactive towards nucleophiles than the starting alcohol.

Reactions Involving Aromatic Halogen Substituents

The two bromine atoms and the fluorine atom on the aromatic ring provide opportunities for further functionalization through substitution or metal-halogen exchange reactions.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a wide range of electrophiles. wikipedia.org The reactivity of halogens in this reaction is typically I > Br > Cl > F. wikipedia.org Therefore, one of the bromine atoms in this compound would be expected to undergo exchange preferentially over the fluorine atom.

Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, would likely lead to the formation of a monolithiated species. The position of the lithiation would be influenced by both steric and electronic factors, as well as the potential for directed ortho-metalation by the ethoxy or hydroxymethyl groups. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups.

| Reaction | Reagent | Intermediate | Subsequent Reaction with Electrophiles (E+) | Product |

| Metal-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium species | H₂O | Monobrominated product |

| CO₂ then H₃O⁺ | Carboxylic acid derivative | |||

| Aldehydes/Ketones | Secondary/Tertiary alcohol derivative | |||

| Alkyl halides | Alkylated aromatic product |

Further Cross-Coupling Chemistry at Bromine Positions

The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgsigmaaldrich.com The differential electronic environment of the two bromine atoms, C4-Br and C6-Br, may allow for selective or sequential functionalization.

Potential cross-coupling reactions for this molecule include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. In a Suzuki-Miyaura coupling, for instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace one or both bromine atoms with an aryl group. nih.gov The regioselectivity of the first coupling would be influenced by the steric hindrance and the electronic effects of the adjacent substituents.

While specific studies on this compound are not prevalent, research on other dibromoarenes has shown that selective coupling can be achieved by carefully controlling reaction conditions such as the catalyst, ligands, base, and temperature. nih.govnih.gov For example, a milder base or a bulkier phosphine (B1218219) ligand might favor monocoupling. A stepwise approach, where the first coupling product is isolated and then subjected to a second coupling with a different partner, would allow for the synthesis of unsymmetrically substituted derivatives.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at Bromine Positions

| Reaction Type | Coupling Partner | Potential Product Functional Group | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Aryl or Alkyl | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene | Alkenyl | Pd Catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | Amino | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

| Stille | Organostannane | Aryl or Vinyl | Pd Catalyst |

Transformations of the Ethoxy Group

The ethoxy group is a relatively stable ether linkage, but it can be chemically transformed, primarily through cleavage to the corresponding phenol (B47542) or by modification of the ethyl chain.

The cleavage of aryl ethers to yield phenols is a common transformation. organic-chemistry.org This is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group in an S_N2 reaction, releasing the phenol. libretexts.org

For this compound, treatment with a strong acid like HBr would be expected to yield (4,6-Dibromo-2-fluoro-3-hydroxyphenyl)methanol. Care must be taken as the benzylic alcohol is also acid-sensitive and could potentially undergo side reactions. Alternative, milder methods for ether cleavage exist, such as using boron tribromide (BBr₃) or other Lewis acids, which might offer better compatibility with the other functional groups present in the molecule.

Direct modification of the ethyl chain of the ethoxy group without cleaving the ether is challenging. Radical halogenation could potentially introduce a halogen atom at the benzylic-like position of the ethyl group, but such conditions are often unselective and could affect the hydroxymethyl group as well. Specific methodologies for such transformations on highly substituted aromatic ethers are not widely reported.

Cyclization and Annulation Reactions

The strategic placement of reactive functional groups on the this compound scaffold provides opportunities for constructing more complex ring systems.

While direct cyclization of this compound into a quinazolinone is not straightforward, derivatives of this compound could serve as valuable precursors. For instance, if the hydroxymethyl group were oxidized to an aldehyde or a carboxylic acid, and one of the bromine atoms were substituted with an amino group (via a Buchwald-Hartwig amination, for example), the resulting intermediate could potentially undergo intramolecular cyclization to form a substituted quinazolinone. The synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives with various reagents. nih.govorganic-chemistry.org A synthetic strategy starting from this compound would likely involve multiple steps to install the necessary functionalities for the cyclization to occur. For example, conversion of the benzyl alcohol to an aniline (B41778) derivative would be a key step.

Dibromoarenes are common starting materials for the synthesis of polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.govnih.gov Through a double cross-coupling reaction, such as a Suzuki or Stille coupling with a suitable di-boronic acid or di-stannane reagent, the this compound core could be annulated to form a larger polycyclic system. For example, reaction with naphthalene-1,8-diboronic acid could, in principle, lead to a perylene derivative, although the steric hindrance from the flanking substituents would likely make such a reaction challenging. The formation of large, soluble PAHs has been achieved using methods like Zr-mediated and Stille-type biphenylation reactions on o-dibromoarenes. acs.org

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Expected Product | Relevant Reagents/Conditions |

|---|---|---|---|

| Bromine | Suzuki-Miyaura Coupling | Aryl/Alkyl substituted derivative | Pd catalyst, boronic acid, base |

| Ethoxy Group | Ether Cleavage | Phenol derivative | HBr, HI, or BBr₃ |

| Aromatic Core | Annulation (via double cross-coupling) | Polycyclic Aromatic Compound | Di-boronic acid, Pd catalyst |

| Hydroxymethyl Group | Oxidation | Aldehyde or Carboxylic Acid derivative | Mild oxidizing agents (e.g., PCC, DMP) |

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive and thorough search of scientific databases, chemical repositories, and academic journals, no specific information, research articles, or detailed data could be found for the chemical compound "this compound".

This absence of information prevents the generation of a scientifically accurate and detailed article as requested in the prompt. The strict requirement to focus solely on this specific compound and to adhere to a detailed outline concerning its role as a synthetic intermediate cannot be fulfilled without available research findings.

The creation of content discussing its use in the construction of biologically relevant scaffolds, its elaboration into polyhalogenated molecules, its application in chiral derivatization, or its role in material science would be speculative and would not meet the standard of scientific accuracy.

Therefore, it is not possible to provide an article on "this compound" at this time.

Role As a Synthetic Intermediate and Building Block

Scaffold for Material Science Applications (excluding specific material properties or devices)

Precursors for Fluorescent Probes

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol serves as a highly functionalized building block for the synthesis of advanced fluorescent probes. Its utility in this capacity stems from the specific arrangement of its substituents on the phenyl ring, which allows for stepwise and regioselective chemical transformations to construct complex, high-performance fluorogenic molecules. The presence of two bromine atoms, an electron-donating ethoxy group, a strongly electron-withdrawing fluorine atom, and a reactive hydroxymethyl group provides a versatile platform for synthetic chemists to develop a variety of fluorescent dye scaffolds.

The primary role of this compound is as a key intermediate that can be elaborated into larger, π-conjugated systems, which are the fundamental components of most organic fluorescent dyes. The bromine atoms are particularly significant as they serve as reactive handles for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.comnih.govsemanticscholar.org By reacting the dibromo-functionalized phenyl ring with various coupling partners (e.g., boronic acids, alkynes, or alkenes), it is possible to extend the conjugation and create the chromophore responsible for the dye's photophysical properties. researchgate.net

The fluorine and ethoxy substituents play a crucial role in fine-tuning the electronic and photophysical properties of the resulting fluorescent probes. nih.govmdpi.com The fluorine atom, due to its high electronegativity, generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye, which can lead to a blue-shift in the absorption and emission spectra. mdpi.com Furthermore, the incorporation of fluorine can enhance the photostability and fluorescence quantum yield of the dye. nih.gov Conversely, the ethoxy group is an electron-donating group that can increase the electron density of the aromatic system, often resulting in a red-shift of the spectra and modulating the probe's sensitivity to its environment. nih.gov This strategic combination of electron-withdrawing and electron-donating groups is a common design principle in the development of novel fluorescent scaffolds. nih.gov

The hydroxymethyl group (-CH₂OH) offers an additional point for modification. It can be oxidized to an aldehyde or carboxylic acid, providing a reactive site for the attachment of recognition moieties or for condensation reactions to form heterocyclic systems, which are common in many classes of fluorescent dyes.

Research Findings in the Synthesis of Analogous Fluorescent Probes

While specific research detailing the direct use of this compound is not widely published, the synthetic strategies employed for structurally related brominated and fluorinated aromatics provide a clear blueprint for its application. Research has extensively demonstrated the value of di-halogenated aromatic compounds as precursors for a wide array of fluorescent dyes, including derivatives of fluorescein (B123965), rhodamine, and BODIPY (boron-dipyrromethene). mdpi.comresearchgate.netnih.gov

For instance, studies on the synthesis of fluorescein and rhodamine derivatives have shown that brominated precursors can be functionalized via palladium-catalyzed C-N cross-coupling reactions to introduce amino groups, which are critical for the photophysical properties of these dye classes. nih.gov The unique fluorescence properties of these dyes can be further modified through subsequent reactions at the bromine sites. mdpi.com

In the field of BODIPY dyes, palladium-catalyzed coupling reactions are a cornerstone for functionalizing the core structure. researchgate.net A dibrominated phenyl precursor, analogous to this compound, could be attached to the BODIPY core, with the bromine atoms then serving as points for post-synthetic modification to tune the dye's absorption and emission wavelengths across the visible spectrum. researchgate.net

The table below summarizes the potential synthetic transformations and their impact on the properties of the resulting fluorescent probes, based on established research on similar compounds.

| Reactive Site | Synthetic Transformation | Coupling Partner Example | Resulting Structure/Dye Class | Anticipated Effect on Photophysical Properties |

| Bromine Atoms | Suzuki Cross-Coupling | Arylboronic acids | Biaryl-extended π-systems | Red-shift in absorption/emission, potential for aggregation-induced emission |

| Bromine Atoms | Sonogashira Cross-Coupling | Terminal alkynes | Arylalkynyl structures | Extended π-conjugation, potential for large Stokes shifts |

| Bromine Atoms | Buchwald-Hartwig Amination | Amines, amides, carbamates | Precursors to rhodamine-like dyes | Introduction of nitrogen atoms critical for fluorescence in xanthene dyes |

| Hydroxymethyl Group | Oxidation to Aldehyde | - | Benzaldehyde (B42025) derivative | Intermediate for Knoevenagel condensation to form vinyl-linked chromophores |

| Fluorine/Ethoxy Groups | - | - | - | Modulate HOMO/LUMO energy levels, influence quantum yield and photostability |

These findings underscore the potential of this compound as a valuable and versatile precursor for the rational design and synthesis of novel fluorescent probes with tailored photophysical properties. The strategic combination of reactive sites and modulating substituents allows for a high degree of control over the final structure and function of the dye.

Advanced Research Methodologies and Techniques

Crystallization Techniques for Structural Analysis

Crystallization is a critical first step in determining the precise atomic arrangement of a molecule. The resulting crystals can then be subjected to X-ray diffraction to build a detailed three-dimensional model of the compound.

Single Crystal Growth for X-ray Diffraction

The cultivation of high-quality single crystals is paramount for successful X-ray diffraction analysis. Techniques such as slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution would be systematically explored to obtain crystals of suitable size and quality. The choice of solvent or solvent systems would be critical and would be determined through solubility screening of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol in various organic solvents. Once suitable crystals are grown, they would be analyzed by single-crystal X-ray diffraction to determine the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. Different polymorphs of this compound could exhibit distinct physical properties, including melting point, solubility, and stability. A comprehensive polymorphism screen would involve crystallization under a wide range of conditions, including different solvents, temperatures, and pressures. The resulting solid forms would be analyzed using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms.

Spectroscopic Techniques for Advanced Characterization

Spectroscopic techniques provide valuable information about the chemical structure, bonding, and environment of atoms within a molecule.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique for characterizing the structure and dynamics of solid materials. For this compound, ssNMR could be used to probe the local environment of the carbon, fluorine, and proton nuclei in both crystalline and potentially amorphous forms. This technique is particularly useful for distinguishing between different polymorphs, as the chemical shifts of nuclei are highly sensitive to the local electronic environment, which can vary between crystal forms.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides information about the vibrational modes of a molecule and can serve as a unique "fingerprint" for a specific compound and its various solid forms. By analyzing the scattered light from a sample irradiated with a laser, a Raman spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's functional groups. This technique would be instrumental in identifying different polymorphs of this compound, as variations in crystal packing can lead to subtle shifts in the Raman bands.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are studied)

Should chiral derivatives of this compound be synthesized, Circular Dichroism (CD) spectroscopy would be an essential tool for their characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity and absolute configuration of chiral compounds.

Separation Science for Complex Mixtures

The isolation and purification of the target compound from reaction mixtures containing starting materials, byproducts, and other impurities are critical steps in its synthesis. Separation science provides the tools to achieve the high levels of purity required for subsequent applications.

Preparative chromatography is an indispensable technique for the purification of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and flash chromatography is often dictated by the scale of the purification and the difficulty of the separation.